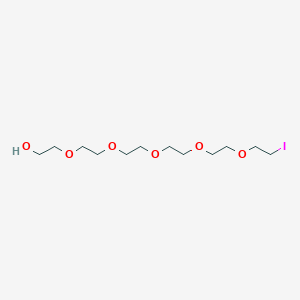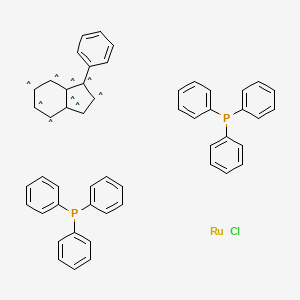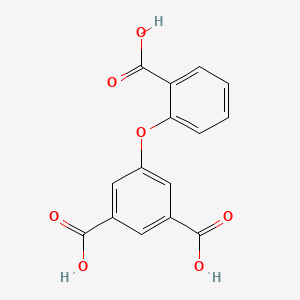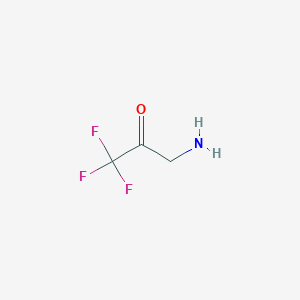
I-Peg6-OH
描述
This compound is characterized by its chemical formula C12H25IO6 and a molecular weight of 392.23 g/mol . It is a versatile compound used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
I-Peg6-OH is a PEG-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of this compound, therefore, are the proteins that it is designed to degrade.
Mode of Action
This compound, as a PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction leads to the ubiquitination and subsequent degradation of the target protein . The degradation of the target protein can result in changes in cellular processes where the protein was involved.
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific target protein being degraded. The general mechanism involves the ubiquitin-proteasome system . This system is responsible for protein degradation in cells, and its manipulation can affect various cellular processes.
Pharmacokinetics
Pegylation, the process of attaching peg chains like this compound to molecules, is known to improve water-solubility, bioavailability, and pharmacokinetics of drugs . It can also reduce immunogenic properties and enhance biological activities .
Result of Action
The molecular and cellular effects of this compound action would be the degradation of the target protein. This could lead to changes in the cellular processes where the protein was involved. For instance, PEG-based conjugates can minimize off-target effects, as the polymer can shield the drug from interacting with non-target tissues, resulting in reduced toxicity and improved safety profiles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Epigenetics, which describes how environmental factors affect cellular epigenetics and hence human health, can play a role . Factors such as temperature, pH, and presence of other molecules can affect the stability and activity of this compound.
生化分析
Biochemical Properties
I-Peg6-OH plays a crucial role in biochemical reactions as it forms a part of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is largely dependent on the specific ligands used in the PROTAC molecule.
Cellular Effects
The cellular effects of this compound are primarily through its role in PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs . The PROTAC molecule binds to the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein .
准备方法
Synthetic Routes and Reaction Conditions: I-Peg6-OH is synthesized from hexaethylene glycol through a series of chemical reactions. The synthesis involves the iodination of hexaethylene glycol, followed by purification processes to obtain the final product . The reaction conditions typically involve the use of concentrated aqueous sodium hydroxide solutions, which facilitate the alkoxide-epoxy-type reactions necessary for the formation of the PEG network .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle large-scale chemical reactions and purifications.
化学反应分析
Types of Reactions: I-Peg6-OH undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Involves the reduction of iodinated compounds to their corresponding alcohols.
Substitution: Involves the replacement of the iodine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include sodium azide and thiol compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carbonyl compounds, while reduction reactions yield alcohols .
科学研究应用
I-Peg6-OH has a wide range of applications in scientific research, including:
Biology: Used in the study of protein-protein interactions and the development of targeted therapies.
Industry: Used in the production of specialized polymers and materials with unique properties.
相似化合物的比较
I-Peg4-OH: A shorter PEG-based linker with similar properties but different chain length.
I-Peg8-OH: A longer PEG-based linker with increased flexibility and solubility.
I-Peg12-OH: An even longer PEG-based linker used for more complex PROTACs.
Uniqueness: I-Peg6-OH is unique due to its optimal chain length, which provides a balance between flexibility and solubility, making it suitable for a wide range of applications in PROTAC synthesis and other research areas .
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25IO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZBQEPZKGWAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCI)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25IO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(3-Ethoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3100136.png)
![3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B3100144.png)
![4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol]](/img/structure/B3100156.png)

![Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3100167.png)
![tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate](/img/structure/B3100171.png)
![1-Phenyl-1,6-diazaspiro[3.4]octane](/img/structure/B3100173.png)
![4-[(Phenylsulfonyl)methyl]aniline](/img/structure/B3100196.png)


![tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B3100207.png)
